molecular formula C24H22FN3O5 B11459486 N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11459486
M. Wt: 451.4 g/mol
InChI Key: NPYPQSXQCBDPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted at position 7 with a 4-fluorophenyl group and at position 2 with a 3,4,5-trimethoxybenzamide moiety. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in microtubule-targeting agents, while the 4-fluorophenyl substituent may enhance metabolic stability and binding affinity through electronic effects .

Properties

Molecular Formula

C24H22FN3O5

Molecular Weight

451.4 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H22FN3O5/c1-31-20-10-15(11-21(32-2)22(20)33-3)23(30)28-24-26-12-17-18(27-24)8-14(9-19(17)29)13-4-6-16(25)7-5-13/h4-7,10-12,14H,8-9H2,1-3H3,(H,26,27,28,30)

InChI Key

NPYPQSXQCBDPOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process:

    Formation of the Tetrahydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the tetrahydroquinazolinone intermediate with a trimethoxybenzoyl chloride derivative. This reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and trimethoxybenzamide moieties. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers and Substituent Variations

  • 3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (): This analog replaces the 4-fluorophenyl group with a 4-methylphenyl moiety and reduces the methoxy substituents on the benzamide from three (3,4,5-trimethoxy) to two (3,5-dimethoxy).
  • 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (): Here, the 3,4,5-trimethoxybenzamide is replaced with a 3-methylanilino group. The absence of the trimethoxybenzamide reduces hydrogen-bonding capacity, which may diminish target affinity .

Core Modifications

  • N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (): This acrylamide derivative retains the 3,4,5-trimethoxybenzamide group but replaces the tetrahydroquinazolinone core with a furan-containing enone system.

Physical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (Inferred) ~240–250* ~1667 (C=O), 1232 (C–O) 7.3–7.6 (4-fluorophenyl CH)
3,5-Dimethoxy analog () N/A N/A N/A
Furan-acrylamide derivative () 222–224 1665 (C=O), 1598 (C=C) 7.81 (furan CH), 10.20 (NH)
Coumarin hybrid () 238–240 1667 (C=O), 1598 (C=C) 10.29 (NH), 8.38 (coumarin CH)

*Estimated based on analogs in .

Spectral and Crystallographic Insights
  • NMR Trends:
    • The 3,4,5-trimethoxybenzamide protons resonate at δ 3.74–3.87 ppm (OCH₃) and δ 6.6–7.8 ppm (aromatic CH), consistent across analogs ().
    • Fluorine substituents cause deshielding of adjacent protons, shifting aromatic signals upfield by ~0.3 ppm compared to methyl groups .

Biological Activity

N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H16FN3O2
  • Molecular Weight : 361.37 g/mol
  • CAS Number : 333758-36-4
  • Density : 1.356 g/cm³ (predicted)
  • pKa : 10.29 (predicted)

The compound exhibits various biological activities that suggest multiple mechanisms of action. Notably, it has been studied for its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The binding affinity to specific targets within cancer cells is a critical aspect of its mechanism .
  • Targeting Specific Proteins : The compound has shown potential in binding to proteins involved in cancer signaling pathways. For instance, studies have indicated interactions with proteins like LY6K, which is associated with triple-negative breast cancer (TNBC) and other malignancies .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Effect Observed Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Protein BindingBinds to LY6K protein; potential therapeutic target in TNBC
CytotoxicityReduces viability of cancer cells in a dose-dependent manner

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • In vitro studies demonstrated that the compound effectively reduced cell viability in TNBC cell lines expressing high levels of LY6K. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity .
  • Mechanistic Insights :
    • Further research involving molecular dynamics simulations has provided insights into how this compound interacts with its targets at the molecular level. These studies are crucial for understanding the pharmacokinetics and potential side effects associated with the compound .

Future Directions

The ongoing research aims to further elucidate the biological mechanisms through which this compound exerts its effects. Future studies will likely focus on:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Combination Therapies : Evaluating the potential synergistic effects when used alongside existing chemotherapeutic agents.
  • Structural Modifications : Investigating how slight changes in chemical structure may enhance potency or selectivity for cancer targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.